molecular formula C6H4BrN3 B1272073 3-Bromoimidazo[1,2-a]pyrimidine CAS No. 6840-45-5

3-Bromoimidazo[1,2-a]pyrimidine

Cat. No. B1272073
CAS RN: 6840-45-5
M. Wt: 198.02 g/mol
InChI Key: GNHZXUKWLSWKHB-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyrimidine is a chemical compound that is part of the imidazo[1,2-a]pyrimidine family, a group of heterocyclic aromatic organic compounds. These compounds have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is particularly interesting because it is found in many biologically active molecules and can be modified to produce derivatives with a wide range of activities .

Synthesis Analysis

The synthesis of 3-bromoimidazo[1,2-a]pyrimidine derivatives has been achieved through different methods. One approach involves the reaction of 2-aminopyrimidines with methyl aryl ketones and halogens, such as bromine, to form bromo-substituted derivatives . Another method includes the palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine at the 3-position with aryl bromides . Additionally, continuous flow conditions have been utilized to improve the regioselectivity and reaction times for the synthesis of 3-aminoimidazo[1,2-a]pyrimidines, demonstrating the versatility of the synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives has been characterized using various spectroscopic techniques. For instance, the structural assignment of certain nucleoside derivatives was confirmed by single-crystal X-ray analysis . This analytical method provides detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine and its derivatives undergo various chemical reactions that allow for further functionalization of the molecule. For example, the glycosylation of 3-bromoallopurinol with protected ribofuranose derivatives followed by debenzylation leads to the formation of nucleoside analogs . The use of ionic liquids has also been reported to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, showcasing the compound's reactivity and the potential for green chemistry approaches in its synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromoimidazo[1,2-a]pyrimidine derivatives are influenced by their molecular structure and the nature of the substituents attached to the imidazo[1,2-a]pyrimidine core. These properties are essential for determining the compound's suitability for various applications, including its potential use as a pharmaceutical agent. The introduction of bromine atoms, for example, can significantly alter the compound's reactivity and electronic properties, which may affect its biological activity .

Scientific Research Applications

1. Application in Chemodivergent Synthesis

  • Summary of Application: 3-Bromoimidazo[1,2-a]pyrimidine is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides . These compounds have significant biological and therapeutic value .
  • Methods of Application: The compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. The reaction conditions are mild and metal-free .
  • Results or Outcomes: The synthesis results in the formation of N-(pyridin-2-yl)amides .

2. Application in Anti-Inflammatory Activities

  • Summary of Application: Pyrimidines, including 3-Bromoimidazo[1,2-a]pyrimidine, display a range of pharmacological effects including anti-inflammatory activities .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

3. Application in Anticancer Activity

  • Summary of Application: The imidazopyrimidine skeleton, which includes 3-Bromoimidazo[1,2-a]pyrimidine, is linked to the pharmacological activity of related drugs, including those with anticancer activity .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: Several drugs with this structural pattern have shown anticancer activity .

4. Application in Synthesis of Pyrimidobenzimidazoles

  • Summary of Application: 3-Bromoimidazo[1,2-a]pyrimidine is used in the synthesis of pyrimidobenzimidazoles . These compounds are relevant in medicinal chemistry .
  • Methods of Application: The compound is synthesized from enamino ketones under heating conditions .
  • Results or Outcomes: The synthesis results in the formation of pyrimidobenzimidazole .

5. Application in Anticancer Activity

  • Summary of Application: Thiazolopyrimidine derivatives, which include 3-Bromoimidazo[1,2-a]pyrimidine, have been studied for their anticancer activity .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The derivatives displayed excellent anticancer activity against certain cell lines and led to cell death by apoptosis as they inhibited the CDK enzyme .

6. Application in Antituberculosis Agents

  • Summary of Application: Imidazo[1,2-a]pyridine analogues, which include 3-Bromoimidazo[1,2-a]pyrimidine, have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The acute TB mouse model indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with certain doses of these compounds, respectively, after 4 weeks of treatment .

Safety And Hazards

The safety information for 3-Bromoimidazo[1,2-a]pyrimidine includes several hazard statements: H302+H312+H332;H315;H319;H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They have received great attention in recent years due to their varied medicinal applications . Therefore, the development of new synthetic methods and the exploration of their biological properties could be potential future directions .

properties

IUPAC Name

3-bromoimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHZXUKWLSWKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377182
Record name 3-Bromoimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoimidazo[1,2-a]pyrimidine

CAS RN

6840-45-5
Record name 3-Bromoimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoimidazo[1,2-a]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Imidazo[1,2-α]pyrimidine (0.20 g, 1.68 mmol) and sodium acetate 207 mg, 2.52 mmol) were dissolved in methanol (2 ml) which had been saturated with potassium bromide and this mixture was cooled to −10° C. before dropwise addition of bromine (269 mg, 1.68 mmol) over 5 min. On complete addition the mixture was quenched by addition of 1M sodium sulfite solution (2 ml) and the solvent removed in vacuo. The residue was treated with water (15 ml) and saturated sodium hydrogencarbonate solution (15 ml) and extracted with ethyl acetate (2×50 ml). The organics were combined then washed with brine (40 ml), dried over anhydrous sodium sulfate and evaporated to give an off-white solid. This solid was purified by silica gel chromatography eluting with dichloromethane and 1% conc. ammonia on a gradient of methanol (1-2%) to give 3-bromoimidazo[1,2-α]pyrimidine (0.29 g, 87%) as a white solid: δH (400 MHz, CDCl3) 7.02 (1H, dd, J 7 and 4), 7.83 (1H, s), 8.43 (1H, dd, J 7 and 2), 8.59 (1H, dd, J 7 and 2).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
269 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromoimidazo[1,2-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-Bromoimidazo[1,2-a]pyrimidine
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3-Bromoimidazo[1,2-a]pyrimidine
Reactant of Route 4
3-Bromoimidazo[1,2-a]pyrimidine
Reactant of Route 5
3-Bromoimidazo[1,2-a]pyrimidine
Reactant of Route 6
3-Bromoimidazo[1,2-a]pyrimidine

Citations

For This Compound
3
Citations
R Goel, V Luxami, K Paul - RSC advances, 2015 - pubs.rsc.org
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, …
Number of citations: 41 pubs.rsc.org
WW Paudler, JE Kuder - The Journal of Organic Chemistry, 1966 - ACS Publications
The synthesis of some imidazo [1, 2-a] pyrimidines is described. Bromination has beenshown to occur at posi-tion 3 of the compounds, while protonation and N-methylation occurs at Nl. …
Number of citations: 56 pubs.acs.org
B Zhang, W Zhang, J Luo, J He… - Pharmacognosy …, 2023 - journals.sagepub.com
Background Hair color retention and rejuvenation have recently emerged as a new research hot spot, with many studies focused on developing treatments to prevent premature greying…
Number of citations: 2 journals.sagepub.com

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